3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride
Description
3-Phenyl-1λ⁴-thiomorpholin-1-one hydrochloride is a thiomorpholinone derivative featuring a phenyl substituent at the 3-position and a hydrochloride salt. The hydrochloride salt formation improves aqueous solubility, a common strategy for enhancing bioavailability in pharmaceutical compounds .
Properties
Molecular Formula |
C10H14ClNOS |
|---|---|
Molecular Weight |
231.74 g/mol |
IUPAC Name |
3-phenyl-1,4-thiazinane 1-oxide;hydrochloride |
InChI |
InChI=1S/C10H13NOS.ClH/c12-13-7-6-11-10(8-13)9-4-2-1-3-5-9;/h1-5,10-11H,6-8H2;1H |
InChI Key |
PYMYRWMZIGPQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)CC(N1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride typically involves the reaction of thiomorpholine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at a temperature range of 50-70°C. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiomorpholine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced forms.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. This inhibition can result in the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrochloride Salts
The following analysis compares 3-phenyl-1λ⁴-thiomorpholin-1-one hydrochloride with other hydrochloride salts of nitrogen-containing heterocycles, focusing on structural motifs, physicochemical properties, and functional roles.
Structural Comparisons


Key Observations :
- Sulfur vs. Oxygen: The sulfur atom in the thiomorpholinone ring may confer greater electron delocalization and lipophilicity compared to oxygenated morpholine derivatives (e.g., ropinirole HCl) .
- Aromatic Substitution : The 3-phenyl group aligns with structural motifs in benzydamine HCl () and tapentadol HCl (), which utilize aromatic rings for receptor binding or stability.
Physicochemical Properties


Key Observations :
- Solubility: Hydrochloride salts generally exhibit improved water solubility (e.g., chlorphenoxamine HCl in ). The thiomorpholinone core may reduce solubility compared to smaller amines (e.g., ortho-toluidine HCl in ) due to increased hydrophobicity.
- Thermal Stability : Melting points of hydrochlorides vary widely; the absence of data for the target compound highlights a research gap.
Functional and Pharmacological Roles
- Amine Reactivity : The tertiary amine in 3-phenyl-1λ⁴-thiomorpholin-1-one HCl may facilitate protonation at physiological pH, similar to tapentadol HCl () and fluoxetine HCl (), enhancing blood-brain barrier penetration.

- Sulfur-Specific Interactions: The thiomorpholinone sulfur could engage in hydrogen bonding or covalent interactions with biological targets, a feature absent in oxygenated analogs like ropinirole HCl ().
Biological Activity
3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its unique structure allows for various biological interactions, making it a candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its thiomorpholine ring and phenyl group. The presence of sulfur in the thiomorpholine structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The compound may act as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : The compound can bind to specific receptors, potentially affecting signal transduction pathways.
Biological Activity Overview
Research has identified several key areas where this compound exhibits biological activity:
Antimicrobial Activity
Studies have shown that derivatives of thiomorpholine compounds possess antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
Anticancer Potential
Research indicates that this compound could exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through modulation of signaling pathways.
Data Table: Biological Activities of this compound
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibits TNF-alpha production | |
| Anticancer | Induces apoptosis in cancer cell lines |
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a series of thiomorpholine derivatives, including this compound. The results indicated significant antibacterial activity against Staphylococcus aureus, with an IC50 value indicating effective concentration levels for clinical relevance.
Case Study 2: Anti-inflammatory Mechanism
In a model of acute inflammation, the administration of this compound resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha. This suggests a potential mechanism for its anti-inflammatory effects through modulation of cytokine production.
Case Study 3: Anticancer Activity
Research involving various cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability and increased apoptotic markers, indicating its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Phenyl-1lambda4-thiomorpholin-1-one hydrochloride, and how can reaction conditions be optimized to maximize yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions between thiomorpholine derivatives and phenyl-containing precursors. Key steps include:
- Cyclization : Reacting thiomorpholine with a phenyl-substituted carbonyl compound under acidic conditions (e.g., HCl catalysis) .
- Solvent Optimization : Use polar aprotic solvents like DMF or acetonitrile to enhance reaction kinetics.
- Purity Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity using -NMR and -NMR spectroscopy .
Q. What analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- Spectroscopy : -NMR (for proton environments), -NMR (for carbon skeleton), and FT-IR (to confirm thiomorpholine ring and carbonyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination if crystalline forms are obtainable .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer : Contradictions often arise from variability in:
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) .
- Compound Stability : Pre-test stability in assay buffers (pH 7.4 vs. 6.8) using HPLC to quantify degradation products .
- Positive/Negative Controls : Include reference inhibitors (e.g., cyclooxygenase inhibitors for anti-inflammatory studies) to validate assay sensitivity .
Q. What strategies are effective for stabilizing this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should include:
-
pH-Dependent Degradation : Test in buffers (pH 2–9) at 25°C and 40°C. The compound is most stable at pH 4–6, with degradation accelerating above pH 7 due to thiomorpholine ring hydrolysis .
-
Storage Recommendations : Store at -20°C in airtight, light-resistant containers with desiccants to prevent hygroscopic degradation .
Stability Parameter Optimal Condition Degradation Pathway pH 4–6 Hydrolysis Temperature -20°C Oxidative decomposition Light Exposure Protected Photolysis
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for target receptors (e.g., serotonin transporters) .
- QSAR Studies : Correlate substituent electronic properties (Hammett constants) with activity data to prioritize synthetic targets .
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic profiles (e.g., blood-brain barrier penetration) early in derivative design .
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





